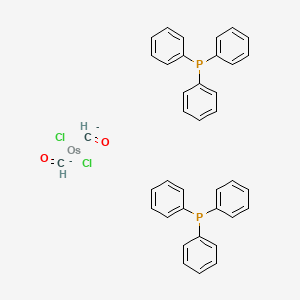
Phosphocarb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is used in agriculture to control pests and improve crop yields.
Vorbereitungsmethoden
Phosphocarb can be synthesized through a series of chemical reactions involving the appropriate precursors. One common method involves the reaction of O-ethyl O-[2-hydroxyphenyl] S-propyl phosphorothioate with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Phosphocarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphoric acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of phosphine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy or propylthio groups are replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphocarb has several scientific research applications:
Chemistry: It is used as a model compound to study chiral pesticides and their environmental impact.
Biology: Researchers use this compound to investigate its effects on various biological systems, including its toxicity to non-target organisms.
Medicine: this compound’s potential as a therapeutic agent is explored in studies focusing on its mechanism of action and potential side effects.
Industry: It is used in the development of new agricultural products and formulations to improve pest control efficiency
Wirkmechanismus
Phosphocarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing overstimulation of the nervous system and eventual paralysis of the target pests. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .
Vergleich Mit ähnlichen Verbindungen
Phosphocarb is unique compared to other similar compounds due to its specific chiral structure and mode of action. Similar compounds include:
- Amidothioate
- Fenamiphos
- Fosthiazate
- Imicyafos
- Isamidofos
- Trifenofos
These compounds also contain a chiral phosphorus atom and are used as pesticides, but they differ in their chemical structures and specific applications .
Eigenschaften
CAS-Nummer |
126069-54-3 |
|---|---|
Molekularformel |
C13H20NO5PS |
Molekulargewicht |
333.34 g/mol |
IUPAC-Name |
[2-[ethoxy(propylsulfanyl)phosphoryl]oxyphenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H20NO5PS/c1-4-10-21-20(16,17-5-2)19-12-9-7-6-8-11(12)18-13(15)14-3/h6-9H,4-5,10H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
CFGPESLNPCIKIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSP(=O)(OCC)OC1=CC=CC=C1OC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















